molecular formula C7H2Cl2N2O2 B13134407 3,4-Dichloro-2-nitrobenzonitrile

3,4-Dichloro-2-nitrobenzonitrile

Cat. No.: B13134407
M. Wt: 217.01 g/mol
InChI Key: OCMULDODVKWPBB-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-nitrobenzonitrile (molecular formula: C₇H₂Cl₂N₂O₂) is a substituted benzonitrile derivative characterized by a nitro group (-NO₂) at the 2-position and chlorine atoms at the 3- and 4-positions. This compound is of interest in agrochemical and pharmaceutical research due to its electron-withdrawing substituents, which influence reactivity and binding properties.

Properties

Molecular Formula

C7H2Cl2N2O2

Molecular Weight

217.01 g/mol

IUPAC Name

3,4-dichloro-2-nitrobenzonitrile

InChI

InChI=1S/C7H2Cl2N2O2/c8-5-2-1-4(3-10)7(6(5)9)11(12)13/h1-2H

InChI Key

OCMULDODVKWPBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Preparation Methods

Method Description

A patented method (CN102675120A) discloses the preparation of 3,4-dichloronitrobenzene, a key precursor, by nitration of orthodichlorobenzene using p-methylbenzenesulfonic acid as a solid acid catalyst. This method improves yield, purity, and environmental impact compared to traditional mixed acid nitration.

Key steps:

  • Mix orthodichlorobenzene with p-methylbenzenesulfonic acid catalyst.
  • Slowly add 98% concentrated nitric acid under controlled temperature (45–50 °C).
  • Maintain the nitration reaction for 6–8 hours with an additional 2.5 hours incubation.
  • Use an outer circulation mode for the reaction to ensure thorough mixing and heat control.
  • After reaction, perform solid-liquid separation, neutralize with NaOH, wash with water, and isolate pure 3,4-dichloronitrobenzene.

Advantages

  • High yield (~98%) and product purity (≥99.8%).
  • Simplified reaction steps with reduced wastewater and waste liquid discharge.
  • Recycling of catalyst due to its physical properties.
  • Outer circulation reaction system ensures complete reaction and high utilization.

Reaction Conditions Summary

Parameter Details
Catalyst p-Methylbenzenesulfonic acid
Nitrating agent 98% Concentrated nitric acid
Substrate Orthodichlorobenzene
Molar ratio (Catalyst: HNO3: Substrate) 1 : 1.3 : 1.25
Temperature 45–50 °C
Reaction time 6–8 hours nitration + 2.5 hours incubation
Reaction mode Outer circulation
Yield 98%
Purity ≥99.8%

Cyanation of 2,5-Dichloronitrobenzene to Obtain 3,4-Dichloro-2-nitrobenzonitrile

Method Description

According to US patent US4528143A, this compound can be prepared by nucleophilic aromatic substitution of 2,5-dichloronitrobenzene with copper(I) cyanide.

Key points:

  • React 2,5-dichloronitrobenzene with copper(I) cyanide in a molar ratio of about 1:1 to 1.5.
  • The reaction is preferably carried out in an inert polar aprotic solvent such as N,N-dimethylformamide, pyridine, or N-methylpyrrolidone.
  • Reaction temperature is maintained between 140 °C and 170 °C.
  • Reaction time ranges from 2 to 6 hours.
  • Small amounts of inorganic cyanides (potassium or sodium cyanide) can be added to improve yield.
  • After reaction, the mixture is poured into a cooled solvent (e.g., toluene or benzene), stirred, filtered to remove insoluble materials, and purified by solvent removal and washing with carbon tetrachloride.

Advantages

  • Utilizes commercially available and reasonably priced starting materials.
  • Suitable for industrial-scale production.
  • Provides relatively high yields of the desired nitrile compound.

Reaction Conditions Summary

Parameter Details
Substrate 2,5-Dichloronitrobenzene
Reagent Copper(I) cyanide (1.0–1.5 equiv)
Solvent N,N-Dimethylformamide, pyridine, or N-methylpyrrolidone
Temperature 140–170 °C
Reaction time 2–6 hours
Additives Small amounts of KCN or NaCN (optional)
Workup Precipitation in cooled toluene/benzene, filtration, solvent removal, washing with CCl4
Yield Relatively high (exact % not specified)

Comparative Analysis of Methods

Aspect Solid Acid Catalyzed Nitration (Step 1) Copper(I) Cyanide Cyanation (Step 2)
Purpose Preparation of 3,4-dichloronitrobenzene Conversion to this compound
Catalyst/Reagent p-Methylbenzenesulfonic acid, HNO3 Copper(I) cyanide
Reaction Temperature 45–50 °C 140–170 °C
Reaction Time 6–8 hours + 2.5 hours incubation 2–6 hours
Solvent None or minimal (solid acid catalyst) Polar aprotic solvents (DMF, pyridine)
Yield ~98% High (exact not specified)
Purity ≥99.8% High (purification required)
Environmental Considerations Reduced waste and recyclable catalyst Use of toxic cyanide reagents
Industrial Suitability High High

Summary of Research Findings

  • The use of solid acid catalysts (p-methylbenzenesulfonic acid) for nitration offers a cleaner, more efficient, and environmentally friendlier method to prepare 3,4-dichloronitrobenzene with excellent yield and purity.
  • The cyanation step employing copper(I) cyanide is a well-established industrial method to introduce the nitrile group, transforming the nitrobenzene intermediate into this compound.
  • Optimization of molar ratios, reaction temperatures, and solvents is critical to maximize yield and purity.
  • The combination of these two methods forms a robust synthetic route suitable for scale-up and industrial production.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or alkoxides can be used to replace the chlorine atoms under basic conditions.

Major Products Formed:

Scientific Research Applications

3,4-Dichloro-2-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a building block for the development of bioactive molecules.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-2-nitrobenzonitrile involves its reactivity towards nucleophiles and reducing agents. The nitro group is electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack.

Comparison with Similar Compounds

Key Findings from Structural Comparisons:

Functional Group Impact: The nitro group in this compound distinguishes it from hydroxy- or methyl-substituted analogs. Nitro groups are strongly electron-withdrawing, making the compound more reactive in electrophilic aromatic substitution or nucleophilic displacement reactions compared to hydroxylated analogs like 3,5-Dichloro-2-hydroxybenzonitrile .

Halogenation Patterns :

  • Dichloro-substituted analogs (e.g., 4,5-Dichloro-2-methylbenzonitrile) share similar halogen positioning but differ in auxiliary substituents. The 3,4-dichloro configuration in the target compound may confer unique steric or electronic effects in binding interactions .

Applications :

  • Methyl-substituted derivatives (e.g., 3-Chloro-4-hydroxy-5-methylbenzonitrile) are often explored for pesticidal activity due to increased lipophilicity, whereas nitro-substituted compounds like this compound may serve as precursors in explosive or herbicide synthesis .

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